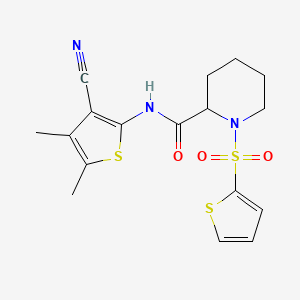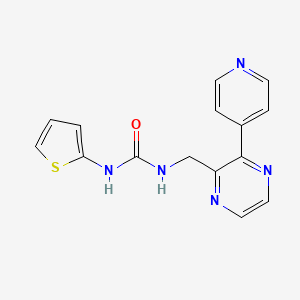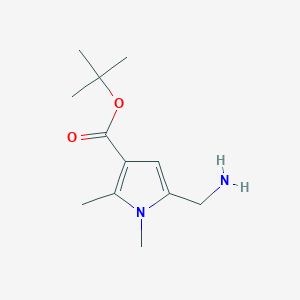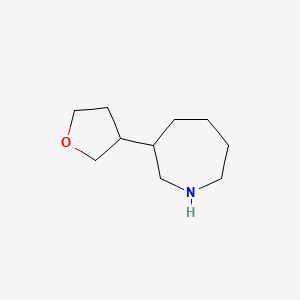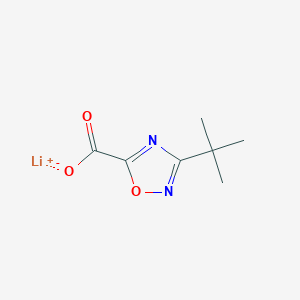
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is an organolithium compound that features a lithium atom bonded to a 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate moiety
作用机制
Target of Action
The primary targets of Lithium tri-tert-butoxyaluminum hydride are aldehydes and ketones, particularly in the presence of esters . It can also target imidoyl chlorides and aromatic disulfides .
Mode of Action
Lithium tri-tert-butoxyaluminum hydride acts as a reducing agent. It donates a hydride (H-) to the carbonyl group of aldehydes and ketones, resulting in their reduction . It can also reduce imidoyl chlorides to aldimines .
Biochemical Pathways
The reduction of aldehydes and ketones by Lithium tri-tert-butoxyaluminum hydride can affect various biochemical pathways. For instance, it can influence the synthesis of various organic compounds, as aldehydes and ketones are key intermediates in many synthetic pathways .
Result of Action
The result of the action of Lithium tri-tert-butoxyaluminum hydride is the reduction of aldehydes and ketones to alcohols . This can lead to the synthesis of various organic compounds.
Action Environment
The action of Lithium tri-tert-butoxyaluminum hydride can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the pH of the solution . Additionally, the presence of other substances in the reaction mixture can also influence its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of tert-butyl 1,2,4-oxadiazole-5-carboxylate with a lithium reagent. One common method is the reaction of tert-butyl 1,2,4-oxadiazole-5-carboxylate with n-butyllithium or tert-butyllithium in an appropriate solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but with optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The lithium atom can be substituted with other metal atoms or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research, including:
Biology: The compound can be utilized in the study of biological pathways and mechanisms involving lithium ions.
Industry: Used in the production of advanced materials, including polymers and catalysts.
相似化合物的比较
Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.
n-Butyllithium: A widely used organolithium reagent with different alkyl group and reactivity profile.
tert-Butyllithium: Similar in structure but with different applications and reactivity due to the presence of the tert-butyl group.
Uniqueness
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other organolithium compounds may not be suitable.
属性
IUPAC Name |
lithium;3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVHKRUVGMETSM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=NOC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138311-80-3 |
Source


|
| Record name | lithium(1+) ion 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride](/img/structure/B2629928.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B2629929.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)
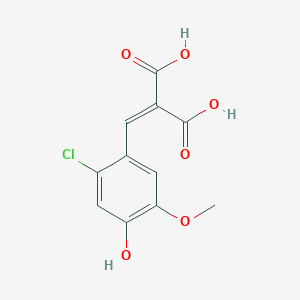
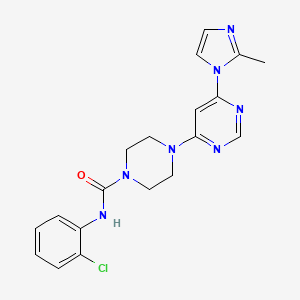
![5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2629935.png)
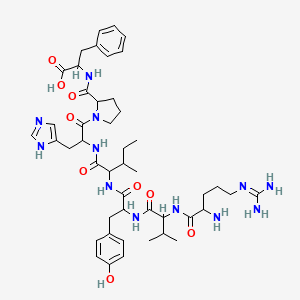
![3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2629937.png)
![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)
